molecular formula C13H18N2 B3394295 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082871-89-3

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No.: B3394295
CAS No.: 1082871-89-3
M. Wt: 202.30 g/mol
InChI Key: FDXPQWZCSJTZGR-UHFFFAOYSA-N
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Description

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline: is a heterocyclic compound that features a fused ring system combining pyrazine and isoquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclization Reactions: One common method for synthesizing 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves the cyclization of appropriate precursors

  • Reductive Amination: Another synthetic route involves the reductive amination of a suitable isoquinoline derivative with a pyrazine derivative. This method typically employs reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods:

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reactions can convert the compound into more saturated derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazine or isoquinoline rings. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines or hydrocarbons.

Scientific Research Applications

Chemistry:

In chemistry, 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology:

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine:

In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may act as inhibitors or modulators of specific enzymes or receptors.

Industry:

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
  • 10-Bromo-2-methyl-1,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Comparison:

Compared to similar compounds, this compound is unique due to its specific substitution pattern and ring structure. This uniqueness can influence its reactivity, pharmacological properties, and applications. For instance, the presence of a methyl group at the 10th position may enhance its binding affinity to certain biological targets compared to its unsubstituted or differently substituted analogs.

Properties

IUPAC Name

10-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10/h2-3,8,13-14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPQWZCSJTZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743217
Record name 10-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082871-89-3
Record name 10-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 2
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 3
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 4
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 5
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 6
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

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